Esterase Stability Advantage
In a study comparing a series of telmisartan-derived alkyl esters, the tert-butyl ester demonstrated markedly superior stability to hydrolysis by porcine liver esterase compared to its methyl, ethyl, and propyl counterparts [1]. This is a direct and quantifiable advantage in biological assays and prodrug applications.
| Evidence Dimension | Half-life (τ½) in the presence of esterase |
|---|---|
| Target Compound Data | Stable (no hydrolysis reported under the same conditions) |
| Comparator Or Baseline | Methyl ester (τ½ = 55-82 min range for linear alkyl esters 3a-d) |
| Quantified Difference | Complete stability vs. complete degradation within ~1-1.5 hours for the methyl ester |
| Conditions | In vitro assay using porcine liver esterase. |
Why This Matters
This directly quantifies the tert-butyl ester's utility in biological experiments where the intact ester must be delivered, preventing premature cleavage observed with the methyl ester analog.
- [1] European Journal of Medicinal Chemistry. Circumventing Imatinib resistance in CML: Novel Telmisartan-based cell death modulators with improved activity and stability. Volume 283, 2025, 117106. View Source
